Cas no 1401163-31-2 ((R)-2-Amino-2-cyclopropylethanol hydrochloride)

(R)-2-Amino-2-cyclopropylethanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-2-cyclopropylethanol hydrochloride
- (2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride
- (2R)-2-AMino-2-cyclopropylethan-1-ol HCl
- (R)-2-Amino-2-cyclopropylethanol HCl
- 1401163-31-2
- (R)-2-Amino-2-cyclopropylethanolhydrochloride
- SCHEMBL12538843
- BS-15051
- (2R)-2-AMINO-2-CYCLOPROPYLETHANOL HYDROCHLORIDE
- MFCD28975219
- DB-234843
- Y14567
- (R)-2-amino-2-cyclopropylethan-1-ol hydrochloride
- AKOS037648648
- CS-0111762
- (2R)-2-amino-2-cyclopropylethanol;hydrochloride
-
- MDL: MFCD28975219
- インチ: 1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m0./s1
- InChIKey: YPMKFTYTWTWHKM-JEDNCBNOSA-N
- SMILES: Cl.OC[C@@H](C1CC1)N
計算された属性
- 精确分子量: 137.0607417g/mol
- 同位素质量: 137.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 61.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
(R)-2-Amino-2-cyclopropylethanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA419-200mg |
(R)-2-Amino-2-cyclopropylethanol hydrochloride |
1401163-31-2 | 95+% | 200mg |
1645.0CNY | 2021-07-14 | |
Advanced ChemBlocks | P41862-5G |
(2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride |
1401163-31-2 | 95% | 5G |
$2,330 | 2023-09-15 | |
Chemenu | CM562045-100mg |
(R)-2-Amino-2-cyclopropylethanol hydrochloride |
1401163-31-2 | 97% | 100mg |
$169 | 2023-02-18 | |
abcr | AB547810-250mg |
(R)-2-Amino-2-cyclopropylethanol hydrochloride, 95%; . |
1401163-31-2 | 95% | 250mg |
€196.60 | 2025-02-13 | |
Ambeed | A1191411-250mg |
(R)-2-Amino-2-cyclopropylethanol hydrochloride |
1401163-31-2 | 95% | 250mg |
$98.0 | 2025-03-03 | |
Aaron | AR01KJ3I-250mg |
(R)-2-Amino-2-cyclopropylethanolhydrochloride |
1401163-31-2 | 97% | 250mg |
$82.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1215952-5g |
(R)-2-amino-2-cyclopropylethan-1-ol hydrochloride |
1401163-31-2 | 95% | 5g |
$1100 | 2025-02-27 | |
abcr | AB547810-1 g |
(R)-2-Amino-2-cyclopropylethanol hydrochloride; . |
1401163-31-2 | 1g |
€882.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA419-50mg |
(R)-2-Amino-2-cyclopropylethanol hydrochloride |
1401163-31-2 | 95+% | 50mg |
658.0CNY | 2021-07-14 | |
Advanced ChemBlocks | P41862-1G |
(2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride |
1401163-31-2 | 95% | 1G |
$775 | 2023-09-15 |
(R)-2-Amino-2-cyclopropylethanol hydrochloride 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
(R)-2-Amino-2-cyclopropylethanol hydrochlorideに関する追加情報
(R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS No. 1401163-31-2): A Comprehensive Overview
(R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS No. 1401163-31-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a hydrochloride salt of an amino alcohol, specifically the (R)-enantiomer, which exhibits unique properties and potential applications in various scientific and industrial domains.
The structure of (R)-2-Amino-2-cyclopropylethanol hydrochloride consists of a cyclopropyl ring attached to an amino alcohol moiety, with the hydrochloride salt form ensuring its stability and solubility in aqueous media. The presence of the chiral center at the carbon atom adjacent to the amino group imparts enantiomeric specificity, which is crucial for its biological activity and potential therapeutic applications.
In recent years, (R)-2-Amino-2-cyclopropylethanol hydrochloride has been extensively studied for its role in drug discovery and medicinal chemistry. One of the key areas of interest is its potential as a chiral building block in the synthesis of complex molecules, particularly those with therapeutic relevance. The compound's unique structure and chirality make it an attractive starting material for the development of novel drugs targeting various diseases.
Research has shown that (R)-2-Amino-2-cyclopropylethanol hydrochloride can be used as an intermediate in the synthesis of antiviral agents, antibiotics, and neurological drugs. Its ability to form stable derivatives through various chemical reactions, such as acylation, alkylation, and condensation, makes it a versatile compound in synthetic chemistry. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a novel antiviral agent with potent activity against influenza viruses.
Another significant application of (R)-2-Amino-2-cyclopropylethanol hydrochloride is in the field of catalysis. Chiral catalysts derived from this compound have been shown to exhibit high enantioselectivity in asymmetric synthesis reactions. This property is particularly valuable in the pharmaceutical industry, where enantiopure compounds are often required to ensure safety and efficacy. A study published in Angewandte Chemie highlighted the use of a chiral catalyst derived from this compound in the asymmetric hydrogenation of prochiral ketones, achieving excellent yields and enantiomeric excesses.
The pharmacological properties of (R)-2-Amino-2-cyclopropylethanol hydrochloride have also been explored in preclinical studies. Research has indicated that this compound may have potential as a neuroprotective agent, capable of mitigating neuronal damage caused by oxidative stress and neuroinflammation. A study conducted at a leading research institute found that treatment with this compound significantly reduced neuronal cell death in an in vitro model of Parkinson's disease.
Beyond its direct applications, (R)-2-Amino-2-cyclopropylethanol hydrochloride serves as a valuable tool for understanding fundamental aspects of chiral chemistry and molecular recognition. Its use in NMR spectroscopy and X-ray crystallography has provided insights into the conformational behavior and interactions of chiral molecules, contributing to the broader field of chemical biology.
In conclusion, (R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS No. 1401163-31-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure, chirality, and chemical properties make it an essential component in drug discovery, catalysis, and fundamental research. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing our understanding and capabilities in the fields of organic synthesis and medicinal chemistry.
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